![molecular formula C16H13ClN2O B2795746 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine CAS No. 955282-15-2](/img/structure/B2795746.png)
6-chloro-N-(3-methoxyphenyl)quinolin-4-amine
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Overview
Description
6-chloro-N-(3-methoxyphenyl)quinolin-4-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine typically involves the reaction of 6-chloroquinoline with 3-methoxyaniline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yield . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-methoxyphenyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
One of the most promising applications of 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine is its potential as an anticancer agent. Research indicates that quinoline derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
A study synthesized several derivatives of 4-aminoquinolines and evaluated their antiproliferative effects. Among these, compounds similar to this compound demonstrated IC50 values ranging from 0.03 to 4.74 μM, indicating potent activity against lung cancer cells (H-460) compared to other cell lines . This suggests a selective action that could be harnessed for targeted therapies.
Antimalarial Activity
The quinoline scaffold has long been associated with antimalarial activity, particularly through compounds like chloroquine. Recent studies have explored derivatives that enhance this activity while minimizing resistance issues seen with traditional drugs.
Research Findings
The compound's structure allows it to interact with various biological targets involved in malaria pathogenesis. For instance, modifications at the C-2 and C-4 positions have led to the development of new analogs that show improved efficacy against Plasmodium falciparum . The potential for these compounds to act as dual-action agents against malaria and other diseases is a key area of ongoing research.
Anti-infective Applications
Beyond cancer and malaria, this compound has been investigated for its antibacterial and antiviral properties. The quinoline core has been shown to inhibit several bacterial strains and viral infections.
Antifilarial Activity
Recent studies have identified certain quinoline derivatives as promising antifilarial agents. The structural features of this compound may contribute to this activity by targeting specific receptors or metabolic pathways in filarial parasites .
Immunomodulatory Effects
Some research highlights the immunostimulatory effects of related compounds, suggesting that they can modulate immune responses effectively. This opens avenues for their use in treating autoimmune diseases or enhancing vaccine efficacy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets. For instance, its antifungal activity may be attributed to its ability to enhance lipophilicity, thereby increasing penetration into fungal cells . In cancer research, the compound has shown potential in inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N1-(6-chloro-2-methoxyacridin-9-yl)-N3-(7-chloroquinolin-4-yl)benzene-1,3-diamine
- 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile)
Uniqueness
6-chloro-N-(3-methoxyphenyl)quinolin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its methoxy group enhances its lipophilicity, making it more effective in penetrating biological membranes compared to similar compounds .
Biological Activity
6-chloro-N-(3-methoxyphenyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its pharmacological versatility. The presence of a chlorine atom at the 6-position and a methoxy-substituted phenyl group at the 4-amino position contributes to its unique properties. These substitutions enhance lipophilicity, potentially improving cell membrane permeability and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. It may induce apoptosis through the modulation of key signaling pathways such as NF-κB and STAT3, which are critical in tumorigenesis .
- Antimicrobial Properties : Preliminary studies suggest that this quinoline derivative exhibits antifungal and antibacterial activities, likely due to its ability to penetrate microbial cell membranes .
- Antimalarial Activity : Similar quinoline derivatives have demonstrated efficacy against malaria parasites, indicating that this compound may also possess antimalarial properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Anticancer Studies : In vitro evaluations have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, flow cytometry analysis indicated that treated A2780 cells exhibited G2/M phase arrest and increased apoptosis rates compared to control groups .
- Antimicrobial Evaluation : The compound has been tested against several bacterial strains, where it demonstrated significant inhibition zones, suggesting strong antibacterial properties. These findings align with previous research indicating that quinoline derivatives often possess inherent antimicrobial activities .
- Antimalarial Research : Similar compounds within the quinoline family have been evaluated for their blood-schizontocidal activities against Plasmodium species. While specific data on this compound is limited, structural analogs have shown promising results in reducing parasitemia in infected models .
Properties
IUPAC Name |
6-chloro-N-(3-methoxyphenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-20-13-4-2-3-12(10-13)19-16-7-8-18-15-6-5-11(17)9-14(15)16/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCEDIBQOUOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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